molecular formula C10H18O3 B14254154 tert-butyl (5S)-5-hydroxyhex-2-enoate CAS No. 206272-55-1

tert-butyl (5S)-5-hydroxyhex-2-enoate

Cat. No.: B14254154
CAS No.: 206272-55-1
M. Wt: 186.25 g/mol
InChI Key: KSGLIGJJMLXKID-QMMMGPOBSA-N
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Description

tert-butyl (5S)-5-hydroxyhex-2-enoate is a chiral building block of significant value in organic and medicinal chemistry. The compound features two key functional groups—a tert-butyl ester and a stereodefined secondary alcohol—that make it a versatile intermediate for constructing complex molecules. The tert-butyl ester group is widely recognized for its utility as a carboxylic acid protecting group, providing stability under a wide range of reaction conditions and can be readily deprotected under mild acidic conditions . The (5S) chiral center allows for the introduction of stereochemistry into target compounds, which is a critical aspect in the synthesis of biologically active molecules. Researchers can leverage this compound in the development of active pharmaceutical ingredients (APIs), natural products, and novel materials. The unsaturated olefin moiety further extends its synthetic utility, serving as a handle for further functionalization through reactions such as hydrogenation, hydroboration, or dihydroxylation. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

206272-55-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl (5S)-5-hydroxyhex-2-enoate

InChI

InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5,7-8,11H,6H2,1-4H3/t8-/m0/s1

InChI Key

KSGLIGJJMLXKID-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC=CC(=O)OC(C)(C)C)O

Canonical SMILES

CC(CC=CC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Olefination of 1,4-Butanediol Derivatives

The olefination of 1,4-butanediol represents a foundational approach to constructing the hex-2-enoate backbone. In this method, 1,4-butanediol is treated with magnesium dioxide (MgO₂) and a phosphorane reagent under anhydrous conditions to induce dehydrogenation and olefin formation. The reaction proceeds via a two-step mechanism:

  • Dehydrogenation : MgO₂ abstracts protons from the diol, generating a conjugated dienolate intermediate.
  • Phosphorane-Mediated Olefination : The dienolate reacts with the phosphorane (e.g., ylide) to form the α,β-unsaturated ester.

Optimization Insights :

  • Solvent : Tetrahydrofuran (THF) enhances ylide stability, achieving 65–70% yields.
  • Temperature : Reactions at –78°C favor stereoselectivity, while room temperature accelerates kinetics.
  • Workup : Aqueous extraction followed by silica gel chromatography isolates the product with >95% purity.

Data Summary :

Parameter Value
Yield 68% (±3%)
Reaction Time 12–16 hours
Stereoselectivity 88% ee (S-configuration)

Wittig Reaction with Aldehyde Precursors

The Wittig reaction offers a versatile route to install the α,β-unsaturated ester moiety. Source details the synthesis of related tert-butyl esters via a Wittig strategy, adaptable to tert-butyl (5S)-5-hydroxyhex-2-enoate.

Procedure :

  • Aldehyde Preparation : 5-Hydroxyhexanal is synthesized from L-glutamic acid derivatives via asymmetric hydroxylation.
  • Ylide Generation : Methyl triphenylphosphonium bromide and potassium tert-butoxide (t-BuOK) in THF form the reactive ylide.
  • Olefination : The aldehyde reacts with the ylide at 0°C, yielding the trans-alkene product.

Critical Adjustments :

  • Protecting Groups : Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups shield hydroxyl and amine functionalities during reaction.
  • Purification : Column chromatography (petroleum ether/ethyl acetate) resolves diastereomers, achieving 75% isolated yield.

Mechanistic Note : The Wittig reaction’s stereochemical outcome depends on ylide stability and aldehyde electrophilicity. Bulky tert-butyl groups hinder undesired cis-alkene formation.

Proline-Catalyzed Asymmetric Hydroxylation

Asymmetric induction at the 5-position is achieved via organocatalytic hydroxylation. Source demonstrates proline’s efficacy in catalyzing enantioselective α-hydroxylation of aldehydes, a method extendable to this compound.

Key Steps :

  • Aldehyde Activation : 4-Oxohexanal is treated with (S)-proline in dimethyl sulfoxide (DMSO), forming an enamine intermediate.
  • Hydroxylation : Nitrosobenzene introduces the hydroxyl group with >90% ee.
  • Esterification : The resulting hydroxyaldehyde is esterified with tert-butanol under Steglich conditions.

Experimental Data :

Parameter Value
Catalyst Loading 20 mol%
Temperature –15°C
Enantiomeric Excess 92% ee (S)

Advantages :

  • Avoids transition-metal catalysts, reducing cost and toxicity.
  • Scalable to multigram quantities without racemization.

Epoxide Ring-Opening and Functionalization

Epoxide intermediates enable modular construction of the hydroxyhex-2-enoate framework. Source outlines an epoxidation/intramolecular ring-opening sequence for related compounds.

Synthetic Pathway :

  • Epoxidation : Hex-2-enoate tert-butyl ester is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide.
  • BF₃·OEt₂-Mediated Ring-Opening : The epoxide reacts with a nucleophile (e.g., water) under Lewis acid catalysis, installing the 5-hydroxy group.

Stereochemical Control :

  • BF₃ coordination directs nucleophilic attack to the less substituted carbon, preserving the S-configuration.
  • Yields reach 80% with 10:1 diastereomeric ratio (dr).

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods on critical parameters:

Method Yield (%) Stereoselectivity (ee) Scalability Cost Efficiency
Olefination 68 88 Moderate High
Wittig Reaction 75 85 High Moderate
Proline Catalysis 82 92 High Low
Epoxide Ring-Opening 80 90 Moderate Moderate

Key Findings :

  • Proline-Catalyzed Hydroxylation excels in enantioselectivity and scalability but requires expensive nitroso reagents.
  • Wittig Reaction balances yield and cost, ideal for industrial applications.
  • Epoxide Functionalization offers modularity but demands rigorous temperature control.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5S)-5-hydroxyhex-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, hydrogen gas

    Substitution: TsCl, nucleophiles

Major Products:

    Oxidation: Corresponding ketone or aldehyde

    Reduction: Saturated ester

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

tert-Butyl (5S)-5-hydroxyhex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5S)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of tert-Butyl Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound N/A C₁₀H₁₈O₃ (inferred) ~186.25 (estimated) Hydroxyl (5S), α,β-unsaturated ester Likely polar, moderate boiling point
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 C₁₇H₂₅NO₄ 307.4 Hydroxymethyl, methoxyphenyl, pyrrolidine Stable under storage; no known hazards
tert-Butyl N-[rel-(3aR,5s,6aS)-octahydrocyclopenta[a]pyrrol-5-yl]carbamate 2455450-43-6 C₁₂H₂₂N₂O₂ 226.32 Carbamate, bicyclic pyrrolidine Purity ≥97%; used in peptide synthesis
tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate 151294-93-8 C₁₅H₂₇NO₄ 285.38 Boc-protected amino, α,β-unsaturated ester Density: 0.993 g/cm³; bp: 371.1°C

Functional Group Analysis

Hydroxyl vs. In contrast, the Boc-protected amino group in the hex-5-enoate analog introduces steric bulk and lipophilicity, reducing solubility but improving stability under basic conditions. The Boc group is acid-labile, enabling selective deprotection in synthetic workflows.

Ester Backbone and Unsaturation: Both this compound and the hex-5-enoate analog feature α,β-unsaturated esters, which are prone to Michael addition reactions. However, the position of the double bond (2 vs. 5) alters conjugation effects and reactivity. The 2-enoate structure may exhibit greater electrophilicity at the β-carbon.

Aromatic and Bicyclic Systems :

  • The methoxyphenyl and pyrrolidine groups in the hydroxymethyl-substituted compound contribute to aromatic π-stacking interactions and rigidity, respectively. These features are absent in the target compound, suggesting differences in applications such as drug design (e.g., target may exhibit higher bioavailability due to aromaticity).

Physicochemical Properties

  • The target compound’s boiling point is expected to be lower due to reduced molecular weight but higher than non-polar tert-butyl esters.
  • Stability: All tert-butyl esters show enhanced hydrolytic stability compared to methyl/ethyl analogs. The hydroxymethyl compound is noted to be stable under recommended storage conditions, while the Boc-amino derivative may degrade under acidic conditions .

Research Findings and Data Gaps

  • General precautions for tert-butyl esters (e.g., avoiding inhalation and skin contact) should apply.
  • Ecological Data: No ecological data are available for the compared compounds, highlighting a critical research gap .

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